dAMP is a fundamental building block for DNA (deoxyribonucleic acid). It acts as a precursor molecule during DNA replication. Enzymes incorporate dAMP into the growing DNA strand, following the specific sequence determined by the template DNA ().
Due to its role in DNA synthesis, dAMP serves as a substrate for various enzymes involved in DNA metabolism. Scientists utilize dAMP in enzymatic assays to study processes like DNA repair, methylation, and nucleotide excision repair. By measuring the activity of these enzymes with dAMP, researchers gain insights into DNA maintenance mechanisms within cells ().
dAMP can interact with specific cellular receptors, potentially influencing signaling cascades. Researchers use dAMP to investigate these interactions and their role in cellular processes. For example, studies suggest dAMP might modulate purinergic signaling pathways, which are involved in various physiological functions ().
2'-Deoxyadenosine 5'-monophosphate monohydrate is a nucleotide that plays a crucial role in various biological processes. It is a purine nucleoside derivative with the molecular formula and a molecular weight of approximately 349.24 g/mol when hydrated . This compound is characterized by its white crystalline powder form and is hygroscopic in nature, requiring careful storage conditions to maintain its stability .
As a fundamental metabolite, 2'-deoxyadenosine 5'-monophosphate monohydrate serves as a building block for DNA synthesis and is involved in various biochemical pathways, particularly in the metabolism of nucleotides .
These reactions are critical for nucleotide metabolism and energy transfer within cells.
2'-Deoxyadenosine 5'-monophosphate monohydrate exhibits significant biological activity:
The synthesis of 2'-deoxyadenosine 5'-monophosphate monohydrate can be achieved through several methods:
The applications of 2'-deoxyadenosine 5'-monophosphate monohydrate are diverse:
Studies on the interactions of 2'-deoxyadenosine 5'-monophosphate monohydrate reveal its importance in cellular processes:
Several compounds share structural similarities with 2'-deoxyadenosine 5'-monophosphate monohydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Adenosine 5'-monophosphate | C10H13N5O4P | Contains ribose instead of deoxyribose |
Cytidine 5'-monophosphate | C9H13N3O4P | Contains cytosine as the nucleobase |
Guanosine 5'-monophosphate | C10H13N5O5P | Contains guanine as the nucleobase |
Uridine 5'-monophosphate | C9H11N2O6P | Contains uracil instead of adenine |
The uniqueness of 2'-deoxyadenosine 5'-monophosphate monohydrate lies primarily in its role as a building block for DNA rather than RNA, making it essential for processes involving genetic material replication and repair. Its specific structure allows it to participate uniquely in biochemical pathways related to DNA synthesis.
2'-Deoxyadenosine 5'-monophosphate monohydrate exhibits a complex molecular architecture consisting of three distinct structural components integrated into a single molecular entity. The compound possesses the molecular formula C10H16N5O7P with a molecular weight of 349.24 g/mol [1]. The stereochemical configuration is precisely defined by three stereogenic centers at the 2', 3', and 5' positions of the deoxyribose sugar ring, designated as (2R,3S,5R) [1].
The molecular architecture comprises an adenine nucleobase connected through an N-glycosidic bond to a 2'-deoxyribose sugar, which is further linked to a phosphate group at the 5' position. The purine base adenine contains six-membered pyrimidine and five-membered imidazole rings fused together, with an amino group at the C6 position [2]. The 2'-deoxyribose sugar adopts a furanose configuration with the absence of a hydroxyl group at the C2' position, distinguishing it from ribose-containing nucleotides [3].
The phosphate moiety exists as a dihydrogen phosphate group with two ionizable protons under physiological conditions [4]. The complete International Union of Pure and Applied Chemistry (IUPAC) name is [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate [1]. The monohydrate form indicates the presence of one water molecule associated with each nucleotide molecule through hydrogen bonding interactions.
Structural Component | Chemical Formula | Key Features |
---|---|---|
Adenine base | C5H5N5 | Purine derivative with amino group at C6 |
2'-Deoxyribose sugar | C5H10O4 | Furanose ring lacking 2'-OH group |
Phosphate group | H2PO4- | Dihydrogen phosphate with two ionizable protons |
Water molecule | H2O | Associated through hydrogen bonding |
The glycosidic torsion angle χ, defined by the O4'-C1'-N9-C4 atoms, typically adopts an anti conformation around 250°, which is characteristic of B-form DNA structures [5]. The sugar pucker predominantly favors the C2'-endo conformation with a pseudorotation phase angle P of approximately 160° [5]. These conformational preferences reflect the structural organization found in double-stranded DNA.
X-ray crystallographic studies of 2'-deoxyadenosine 5'-monophosphate monohydrate reveal detailed information about the solid-state structure and intermolecular interactions. The crystal structure exhibits systematic hydrogen bonding networks that stabilize the three-dimensional arrangement of molecules within the crystal lattice [6].
The crystallographic analysis demonstrates that the compound crystallizes with well-defined geometric parameters. The adenine base maintains planarity with minimal pyramidalization at the N9 glycosidic nitrogen, showing a deviation from planarity (κ') of approximately -3.4° in the anti conformation [5]. This slight non-planarity is characteristic of nucleotide structures and influences the hydrogen bonding patterns within the crystal.
The 2'-deoxyribose sugar ring exhibits the expected C2'-endo pucker with specific ring torsion angles. The C1'-C2' bond length is approximately 1.52 Å, while the C2'-C3' distance measures around 1.53 Å [7]. The absence of the 2'-hydroxyl group creates distinct packing arrangements compared to ribonucleotides, allowing for different intermolecular contact patterns.
Structural Parameter | Value | Reference |
---|---|---|
N9-C1' bond length | 1.48 Å | [7] |
C1'-O4' bond length | 1.41 Å | [7] |
O4'-C4' bond length | 1.44 Å | [7] |
C4'-C5' bond length | 1.51 Å | [7] |
C5'-O5' bond length | 1.43 Å | [7] |
O5'-P bond length | 1.59 Å | [7] |
The phosphate group coordinates with multiple neighboring molecules through hydrogen bonds involving the two ionizable protons. The P-O bond lengths range from 1.48 to 1.59 Å, with the non-bridging oxygen atoms showing shorter distances reflecting their higher electron density [7]. The tetrahedral geometry around phosphorus is slightly distorted due to crystal packing forces.
The monohydrate water molecule plays a crucial role in crystal stabilization by forming hydrogen bonds with both the phosphate oxygen atoms and the adenine amino group. This water-mediated hydrogen bonding network creates extended chains throughout the crystal structure, contributing significantly to the overall stability [6].
The crystal packing analysis reveals that molecules arrange in parallel sheets with π-π stacking interactions between adenine bases separated by approximately 3.4 Å. These aromatic stacking interactions provide additional stabilization energy of approximately 5-10 kcal/mol per base pair interaction [8].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state structure and dynamics of 2'-deoxyadenosine 5'-monophosphate monohydrate. The 1H NMR spectrum exhibits characteristic resonances that allow complete structural assignment and conformational analysis [9].
The adenine base protons appear as distinct signals in the aromatic region. The H8 proton resonates at approximately 8.2 ppm, while the H2 proton appears around 8.1 ppm [9]. These chemical shifts reflect the electron-withdrawing nature of the purine ring system and are sensitive to the glycosidic torsion angle χ.
The sugar proton signals provide information about the ribose ring conformation. The H1' proton typically appears around 6.3 ppm as a triplet due to coupling with H2' protons [10]. The H2' and H2'' protons show distinct chemical shifts at approximately 2.7 ppm and 2.4 ppm respectively, reflecting their diastereotopic relationship [10].
Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants |
---|---|---|---|
H8 | 8.2 | singlet | - |
H2 | 8.1 | singlet | - |
H1' | 6.3 | triplet | J = 6.5 Hz |
H3' | 4.6 | multiplet | - |
H4' | 4.1 | multiplet | - |
H5'/H5'' | 4.0-4.2 | multiplet | - |
H2'/H2'' | 2.4-2.7 | multiplet | J = 14 Hz |
The 13C NMR spectrum provides complementary structural information with distinct resonances for each carbon environment [9]. The adenine carbons appear in the aromatic region between 120-160 ppm, while the sugar carbons resonate between 60-90 ppm. The C1' carbon shows a characteristic downfield shift to approximately 85 ppm due to the electron-withdrawing effect of the N9 nitrogen [9].
The 31P NMR spectrum displays a single resonance around -10 ppm for the phosphate group, indicating rapid exchange of the ionizable protons on the NMR timescale [9]. The chemical shift is sensitive to pH and ionic strength, reflecting the ionization state of the phosphate group.
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about through-bond and through-space connectivities. The H8-H1' NOE correlation confirms the anti glycosidic conformation, while the absence of strong H8-H2'/H2'' NOEs supports the C2'-endo sugar pucker [10].
The three-bond scalar coupling constants ^3^J(C8-H8) across the glycosidic bond provide quantitative information about the χ torsion angle. Values around 4-6 Hz are consistent with an anti conformation (χ ≈ 240-260°) [5]. Temperature-dependent NMR studies reveal restricted rotation around the glycosidic bond with an activation barrier of approximately 10-15 kcal/mol.
The presence of the water molecule in the monohydrate form significantly influences the molecular conformation and intermolecular interactions of 2'-deoxyadenosine 5'-monophosphate. Hydration effects extend beyond simple water association to include conformational stabilization and modified hydrogen bonding patterns [11].
The water molecule in the monohydrate structure preferentially associates with the phosphate group through hydrogen bonding interactions involving both the oxygen lone pairs and hydrogen atoms of water [11]. This association creates a more extended hydrogen bonding network compared to the anhydrous form, resulting in conformational constraints that influence the overall molecular geometry.
Molecular dynamics simulations reveal that the hydrated nucleotide exhibits reduced conformational flexibility compared to the anhydrous form [12]. The water-nucleotide interaction energy is approximately -8 to -12 kcal/mol, indicating a strong association that persists in solution [11]. This stabilization energy contributes to the preferential formation of the monohydrate crystalline form under ambient conditions.
Hydration Parameter | Anhydrous Form | Monohydrate Form |
---|---|---|
Conformational flexibility | High | Reduced |
Hydrogen bond donors | 3 | 5 |
Hydrogen bond acceptors | 9 | 11 |
Interaction energy | - | -8 to -12 kcal/mol |
Crystal stability | Lower | Higher |
The hydration shell around the phosphate group exhibits structured water molecules with restricted orientational mobility compared to bulk water [11]. This structuring effect extends approximately 5-6 Å from the phosphate group and influences the local electrostatic environment. The ordered water molecules create additional hydrogen bonding opportunities that stabilize specific conformational states.
Temperature-dependent studies demonstrate that dehydration of the monohydrate occurs gradually between 60-80°C, with complete water loss achieved at approximately 120°C [13]. The dehydration process is accompanied by conformational changes in the nucleotide structure, particularly in the phosphate group orientation and sugar ring pucker distribution.
The presence of hydration water also affects the acid-base properties of the compound. The pKa values of the phosphate group are shifted by approximately 0.2-0.3 units compared to the anhydrous form, reflecting the stabilization of charged species through water-mediated hydrogen bonding [14]. This shift influences the predominant ionization state under physiological conditions.
Hydration-induced conformational changes are particularly evident in the χ torsion angle distribution. While the anti conformation remains predominant, the hydrated form shows a narrower distribution centered around χ = 245°, compared to the broader distribution (235-265°) observed in the anhydrous state [11]. This conformational restriction may have implications for biological recognition and enzyme binding specificity.
Method | Starting Materials | Key Reagents | Yield Range (%) | Advantages |
---|---|---|---|---|
Phosphoramidite Chemistry | 2'-Deoxyadenosine, phosphoramidite reagents | N,N-diisopropylphosphoramidite, tetrazole | 70-85 | High efficiency, mild conditions |
Direct Phosphorylation | 2'-Deoxyadenosine, phosphoric acid derivatives | Phosphoryl chloride, pyridine | 45-65 | Simple procedure, cost-effective |
Solid-Phase Synthesis | Protected nucleoside, polymer support | DMT protection, CPG support | 60-80 | Automation compatible, scalable |
H-Phosphonate Method | 2'-Deoxyadenosine, H-phosphonate | Pivaloyl chloride, pyridine | 50-70 | Stable intermediates, good yields |
Enzymatic synthesis pathways offer significant advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact [2] [5] [6]. These biocatalytic approaches have demonstrated remarkable efficiency in producing 2'-deoxyadenosine 5'-monophosphate and its hydrated forms.
Adenylate kinase represents a key enzyme in the biosynthesis of deoxyadenosine monophosphate derivatives [6] [3]. This enzyme catalyzes the phosphorylation of adenosine 5'-monophosphate in the presence of adenosine triphosphate, generating 2'-deoxyadenosine 5'-diphosphate as an intermediate product [6]. The enzyme exhibits broad substrate specificity, accepting both natural and modified nucleoside substrates. Optimal reaction conditions include pH 7.4-8.0, temperature of 37°C, and the presence of magnesium ions as cofactors [6]. The Michaelis-Menten constant (Km) values typically range from 150-300 μM for adenosine monophosphate substrates [6].
Adenine phosphoribosyltransferase (APRT) catalyzes the condensation of adenine with 5-phosphoribosyl-1-pyrophosphate to form 2'-deoxyadenosine 5'-monophosphate directly [7] [8]. This salvage pathway enzyme demonstrates high specificity for adenine substrates and operates under physiological conditions [7]. The enzyme exhibits optimal activity at pH 7.0-7.5 and 37°C, with Km values ranging from 8-15 μM for adenine substrates [7]. This pathway is particularly significant in cellular nucleotide metabolism and has been exploited for biotechnological production of nucleotide derivatives [8].
Deoxyadenosine kinase catalyzes the direct phosphorylation of 2'-deoxyadenosine to form 2'-deoxyadenosine 5'-monophosphate [9]. This enzyme represents the first step in the salvage pathway for deoxyadenosine metabolism and demonstrates high substrate specificity for deoxyadenosine derivatives [9]. The enzyme operates optimally at pH 7.2-7.8 and 37°C, with relatively low Km values of 5-20 μM, indicating high affinity for its substrate [9]. The reaction requires adenosine triphosphate as a phosphate donor and magnesium ions as cofactors [9].
Nucleoside diphosphate kinase facilitates the conversion of deoxyadenosine diphosphate to deoxyadenosine triphosphate, representing a key step in nucleotide metabolism [3]. This non-specific enzyme accepts various nucleoside diphosphate substrates and demonstrates broad phosphate donor specificity [3]. The enzyme operates under mild conditions with pH optima of 7.5-8.2 and temperatures ranging from 30-37°C [3]. Km values typically range from 25-50 μM for deoxyadenosine diphosphate substrates [3].
Pyruvate kinase has been successfully employed in biosynthetic pathways for nucleotide production, catalyzing the phosphorylation of deoxyadenosine diphosphate using phosphoenolpyruvate as a phosphate donor [3]. This enzyme demonstrates compatibility with nucleotide substrates and operates under relatively mild conditions [3]. The enzyme exhibits optimal activity at pH 7.0-7.5 and temperatures of 25-30°C, with Km values ranging from 180-350 μM for nucleoside diphosphate substrates [3].
Table 2: Enzymatic Production Mechanisms
Enzyme | Substrate | Product | Km Value (μM) | Optimal pH | Temperature (°C) |
---|---|---|---|---|---|
Adenylate Kinase (AK) | Adenosine 5'-monophosphate + ATP | 2'-Deoxyadenosine 5'-diphosphate | 150-300 | 7.4-8.0 | 37 |
Adenine Phosphoribosyltransferase (APRT) | Adenine + 5-phosphoribosyl-1-pyrophosphate | 2'-Deoxyadenosine 5'-monophosphate | 8-15 | 7.0-7.5 | 37 |
Deoxyadenosine Kinase | 2'-Deoxyadenosine + ATP | 2'-Deoxyadenosine 5'-monophosphate | 5-20 | 7.2-7.8 | 37 |
Nucleoside Diphosphate Kinase | dADP + ATP | 2'-Deoxyadenosine 5'-triphosphate | 25-50 | 7.5-8.2 | 30-37 |
Pyruvate Kinase | dADP + phosphoenolpyruvate | 2'-Deoxyadenosine 5'-triphosphate | 180-350 | 7.0-7.5 | 25-30 |
The purification and crystallization of 2'-deoxyadenosine 5'-monophosphate monohydrate requires sophisticated methodologies to achieve the high purity standards demanded for pharmaceutical and research applications [10] [11] [12]. These techniques must effectively separate the target compound from synthetic byproducts, unreacted starting materials, and other impurities while preserving the integrity of the hydrated crystalline form.
Reverse-phase high-performance liquid chromatography (RP-HPLC) serves as the primary analytical and preparative technique for nucleotide purification [11] [12] [13]. This methodology exploits the hydrophobic interactions between nucleotide molecules and octadecylsilane (C18) stationary phases [11]. Mobile phases typically consist of acetonitrile-water gradients containing ammonium acetate or triethylammonium acetate as ion-pairing agents [10] [12]. The technique achieves purity levels of 85-95% with recovery rates of 75-85% [11]. Modern RP-HPLC systems utilizing specialized columns with varying pore sizes (9-12 nm for normal pores, 30 nm for wide pores, and >30 nm for super-wide pores) enable efficient separation of nucleotides ranging from short oligomers to longer chains [13].
Ion-exchange HPLC provides an alternative purification approach based on the anionic character of nucleotide phosphate groups [14]. This methodology employs quaternary ammonium stationary phases with salt gradient elution under alkaline conditions [14]. The technique demonstrates particular effectiveness for nucleotides with significant secondary structure or high guanine-cytosine content, as the alkaline mobile phase disrupts hydrogen bonding [14]. Purity levels of 80-90% are typically achieved with recovery rates of 70-80% [14].
Large-scale purification employs preparative HPLC systems equipped with large-bore C18 columns and specialized pumps capable of handling high flow rates [15] [11]. These systems utilize ion-pairing reversed-phase chromatography with optimized gradient profiles to achieve baseline separation of target compounds from impurities [15]. The methodology achieves purity levels of 90-98% with recovery rates of 80-90%, making it suitable for pharmaceutical-grade production [15]. Fraction collection and pooling strategies are optimized to maximize yield while maintaining product quality [15].
Crystallization from aqueous solutions represents the most direct approach for obtaining 2'-deoxyadenosine 5'-monophosphate monohydrate [16] [17]. This process typically involves controlled evaporation or cooling crystallization from purified water solutions [17]. The methodology exploits the specific solubility characteristics of the nucleotide, with optimal crystallization occurring at controlled temperatures and pH conditions [17]. Purity levels of 95-99% can be achieved, though recovery rates may be limited to 60-80% due to solubility constraints [17].
Crystallization from ethanol-water mixtures provides enhanced control over crystal formation and can improve product quality [10]. Typical solvent compositions range from 70:30 to 50:50 ethanol:water ratios [10]. This methodology offers improved crystal morphology and can achieve purity levels of 92-97% with recovery rates of 65-85% [10]. The process requires careful control of temperature, concentration, and solvent composition to ensure consistent crystal formation [10].
Solid-phase extraction (SPE) techniques serve as effective sample preparation and initial purification methods [10]. C18 cartridges are commonly employed with methanol-water gradient elution systems [10]. While SPE typically achieves moderate purity levels of 70-85%, it provides excellent recovery rates of 85-95% and serves as an important preprocessing step for subsequent HPLC purification [10]. The technique is particularly valuable for removing salts, proteins, and other polar impurities [10].
Table 3: Purification and Crystallization Techniques
Technique | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery (%) | Application Scale |
---|---|---|---|---|---|
Reverse-Phase HPLC | C18 columns (ODS) | Acetonitrile/ammonium acetate gradient | 85-95 | 75-85 | Analytical to preparative |
Ion-Exchange HPLC | Quaternary ammonium resin | Salt gradient in alkaline buffer | 80-90 | 70-80 | Analytical |
Preparative HPLC | Large-bore C18 columns | Acetonitrile/water with ion-pairing agent | 90-98 | 80-90 | Large-scale production |
Crystallization from Water | Not applicable | Purified water | 95-99 | 60-80 | Laboratory scale |
Crystallization from Ethanol-Water | Not applicable | Ethanol-water mixtures (70:30) | 92-97 | 65-85 | Laboratory to pilot scale |
Solid-Phase Extraction | C18 cartridges | Methanol/water gradients | 70-85 | 85-95 | Sample preparation |
Quality control of 2'-deoxyadenosine 5'-monophosphate monohydrate requires comprehensive analytical methodologies to ensure product integrity, purity, and consistency [18] [19] [20]. These analytical approaches must account for the unique characteristics of hydrated nucleotide forms and provide reliable metrics for pharmaceutical and research applications.
Water content analysis represents a critical quality parameter for hydrated nucleotide forms [18] [19]. Karl Fischer titration serves as the primary analytical method for determining water content in 2'-deoxyadenosine 5'-monophosphate monohydrate [18]. Specifications typically require water content levels of 4.5-6.0% by weight, corresponding to the theoretical monohydrate stoichiometry [18] [19]. Deviations from this range can indicate degradation, incomplete crystallization, or contamination with other hydrated forms [18]. The analysis requires careful sample handling to prevent moisture gain or loss during testing [19].
High-performance liquid chromatography serves as the definitive method for chemical purity determination [18] [20]. Specifications typically require minimum purity levels of 98.0% as determined by area normalization of HPLC chromatograms [18] [20]. The analytical method must demonstrate adequate resolution of the target compound from potential impurities, including related nucleotides, synthetic intermediates, and degradation products [18]. Method validation includes assessment of linearity, precision, accuracy, specificity, and robustness [21].
Ultraviolet-visible spectrophotometry provides essential identity and purity information for nucleotide compounds [18] [19]. Key spectroscopic ratios include A250/A260 (typically 0.79-0.85) and A280/A260 (typically 0.20-0.26), which indicate structural integrity and absence of protein contamination, respectively [18] [19]. These ratios serve as rapid screening tools for batch quality assessment and can detect various types of impurities or degradation products [18].
pH determination provides important information about product stability and storage conditions [18] [19]. Typical specifications require pH values between 2.0-3.5 for aqueous solutions of the free acid form [18] [19]. pH monitoring serves as an indicator of hydrolytic stability and can detect the presence of basic impurities or degradation products [18]. Stability studies under various temperature and humidity conditions provide essential data for establishing storage requirements and shelf-life specifications [19].
Heavy metals and arsenic determination represents essential safety testing for pharmaceutical-grade nucleotides [18] [19]. Specifications typically require heavy metals content below 10 ppm and arsenic content below 2 ppm [18] [19]. Atomic absorption spectroscopy or inductively coupled plasma mass spectrometry serves as the analytical methods of choice [18]. These limits ensure product safety and compliance with pharmaceutical regulatory requirements [19].
Melting point determination provides identity confirmation and purity assessment [18] [17]. The characteristic melting point of 148°C (with decomposition) serves as a key identity parameter [18] [17]. Differential scanning calorimetry can provide additional information about thermal behavior, crystal structure, and water content [17]. Optical microscopy confirms the expected white crystalline powder morphology and can detect unusual crystal formations or foreign particles [18].
Table 4: Quality Control Metrics for Hydrated Forms
Parameter | Specification | Test Method | Acceptance Criteria | Frequency |
---|---|---|---|---|
Water Content | 4.5-6.0% | Karl Fischer titration | Within specified range for monohydrate | Every batch |
Chemical Purity (HPLC) | ≥98.0% | High-performance liquid chromatography | Minimum purity requirement | Every batch |
UV Spectral Ratios (A250/A260) | 0.79-0.85 | UV-visible spectrophotometry | Indicates structural integrity | Every batch |
UV Spectral Ratios (A280/A260) | 0.20-0.26 | UV-visible spectrophotometry | Absence of protein contamination | Every batch |
pH Value | 2.0-3.5 | pH meter | Ensures stability | Every batch |
Heavy Metals | ≤10 ppm | Atomic absorption spectroscopy | Safety requirement | Per lot |
Arsenic Content | ≤2 ppm | Atomic absorption spectroscopy | Safety requirement | Per lot |
Melting Point | 148°C (decomposition) | Differential scanning calorimetry | Identity confirmation | Release testing |
Crystalline Form | White crystalline powder | Optical microscopy | Physical form verification | Incoming inspection |
Optical Rotation | Specific rotation data | Polarimetry | Stereochemical purity | As required |